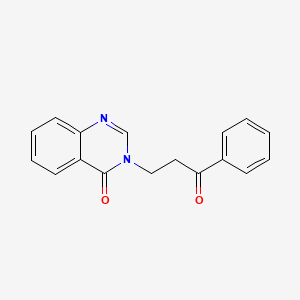
8-Quinolinolium 1'-hydroxy-2'-naphthoate, copper (II) chelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate is a coordination complex that involves copper (II) ions chelated by 8-quinolinolium and 1’-hydroxy-2’-naphthoate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate typically involves the reaction of 8-quinolinolium with 1’-hydroxy-2’-naphthoic acid in the presence of copper (II) ions. The reaction is carried out under controlled conditions to ensure the formation of the desired chelate complex. The process may involve the following steps:
Preparation of Ligands: 8-quinolinolium and 1’-hydroxy-2’-naphthoic acid are prepared separately.
Chelation Reaction: The ligands are mixed with a copper (II) salt (e.g., copper sulfate) in a suitable solvent (e.g., ethanol or water) under reflux conditions.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure chelate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include automated systems for mixing, heating, and purification to ensure consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the copper (II) ion to copper (I) or elemental copper.
Substitution: The ligands in the chelate can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions may involve reagents like ammonia or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while reduction may produce copper (I) complexes .
Aplicaciones Científicas De Investigación
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate involves its ability to chelate metal ions and interact with biological molecules. The compound can:
Chelate Metal Ions: The quinoline and naphthoate ligands form stable complexes with metal ions, which can inhibit the activity of metalloenzymes.
Generate Reactive Oxygen Species (ROS): The copper (II) ion can participate in redox reactions, generating ROS that can damage cellular components.
Interact with DNA: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Comparación Con Compuestos Similares
8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate can be compared with other similar compounds, such as:
8-Quinolinolium Salicylate, Copper (II) Chelate: Similar in structure but with salicylate as the ligand, known for its antifungal properties.
Copper (II) 8-Quinolinolate: Another copper (II) chelate with quinoline ligands, used for its antimicrobial properties.
The uniqueness of 8-Quinolinolium 1’-hydroxy-2’-naphthoate, copper (II) chelate lies in its specific ligand combination, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
63717-35-1 |
|---|---|
Fórmula molecular |
C40H24CuN2O6 |
Peso molecular |
692.2 g/mol |
Nombre IUPAC |
copper;3-quinolin-8-yloxycarbonylnaphthalen-1-olate |
InChI |
InChI=1S/2C20H13NO3.Cu/c2*22-17-12-15(11-14-5-1-2-8-16(14)17)20(23)24-18-9-3-6-13-7-4-10-21-19(13)18;/h2*1-12,22H;/q;;+2/p-2 |
Clave InChI |
GIQVGBDGYSGPFF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)OC3=CC=CC4=C3N=CC=C4.C1=CC=C2C(=C1)C=C(C=C2[O-])C(=O)OC3=CC=CC4=C3N=CC=C4.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)


![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)

